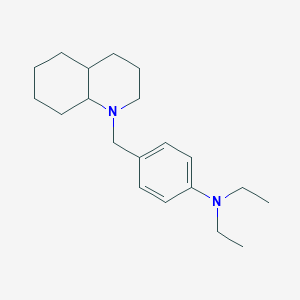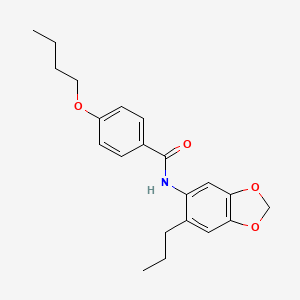
N,N-diethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. Commonly referred to as "DEOA," this compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of DEOA involves its binding to the dopamine D2 receptor in the brain. This binding blocks the action of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By blocking the action of dopamine, DEOA can help to alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
DEOA has been found to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in dopamine receptor density, alterations in dopamine release, and changes in levels of other neurotransmitters such as serotonin and glutamate. These effects suggest that DEOA has the potential to be a powerful tool in the study of neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DEOA has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it ideal for use in biochemical assays. However, DEOA also has some limitations, including its relatively short half-life and its potential for toxicity at high doses.
Orientations Futures
There are many potential future directions for research on DEOA. One area of interest is the development of more selective dopamine receptor antagonists that can target specific subtypes of dopamine receptors. Another area of interest is the exploration of the potential therapeutic applications of DEOA in the treatment of addiction and other neuropsychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of DEOA and its potential mechanisms of action.
Méthodes De Synthèse
The synthesis of DEOA is a complex process that involves several steps. The first step is the synthesis of octahydro-1(2H)-quinoline, which is then reacted with N,N-diethyl-4-chloroaniline to produce DEOA. This synthesis method has been refined over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
DEOA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the compound's ability to act as a selective dopamine D2 receptor antagonist. This makes it a potential candidate for the treatment of a variety of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Propriétés
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-3-21(4-2)19-13-11-17(12-14-19)16-22-15-7-9-18-8-5-6-10-20(18)22/h11-14,18,20H,3-10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCWRNKOMMYFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-diethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B5155909.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)
![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5155949.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![3-chloro-5-(4-chlorophenyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5155968.png)
![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)